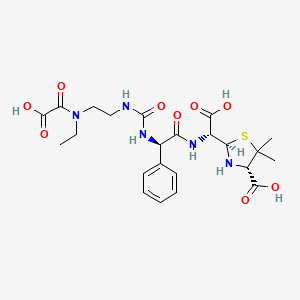

Piperacilloic acid pyruvic urea

Description

Significance of Impurity Profiling in Pharmaceutical Development and Research

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities present in a drug substance or product. globalpharmatek.comrjpdft.com This process is not merely a regulatory hurdle but a critical scientific endeavor that ensures the quality, safety, and efficacy of pharmaceuticals. veeprho.comwisdomlib.org By establishing a comprehensive impurity profile, researchers can understand the degradation pathways of an API, which in turn informs the establishment of appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com

Furthermore, impurity profiling is integral to process optimization. It helps chemists understand how different manufacturing parameters influence the formation of byproducts, enabling the development of more robust and reliable synthetic routes. globalpharmatek.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate detailed impurity data for drug approval, making this a non-negotiable aspect of pharmaceutical development. globalpharmatek.comrjpdft.com

Classification and Categorization of Degradation Products and Byproducts in Active Pharmaceutical Ingredients (APIs)

Impurities in pharmaceuticals are broadly classified based on their origin and chemical nature. Understanding these classifications is essential for developing appropriate control strategies.

Organic Impurities: These can arise from starting materials, by-products of the manufacturing process, intermediates, or degradation products. veeprho.com They can be further classified as identified or unidentified, and potentially toxic. veeprho.com

Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, catalysts, and heavy metals.

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed. wisdomlib.org

Degradation Products: These are impurities that form over time due to the chemical breakdown of the API or its interaction with excipients or packaging materials. veeprho.comveeprho.com

The primary mechanisms of chemical degradation include hydrolysis, oxidation, photolysis, and thermal decomposition. veeprho.comslideshare.netslideshare.net For beta-lactam antibiotics like piperacillin (B28561), hydrolysis of the strained beta-lactam ring is a major degradation pathway. researchgate.netwho.int

| Impurity Type | Origin | Examples |

| Process-Related | Synthesis, manufacturing | Starting materials, intermediates, by-products, reagents |

| Degradation Products | Storage, formulation | Hydrolysis products (e.g., penicilloic acids), oxidation products, photolysis products |

| Excipient-Related | API-excipient interaction | Adducts, reaction products |

| Contaminants | External sources | Heavy metals, other APIs (cross-contamination) |

Overview of Research Challenges in Identifying and Characterizing Unspecified Impurities

The identification of unknown or unspecified impurities presents a significant analytical challenge. researchgate.net These novel molecules are often present in trace amounts within a complex matrix, making their isolation and structural elucidation difficult. veeprho.com The instability of certain impurities, such as the highly reactive intermediates in beta-lactam degradation, further complicates their characterization. fda.gov

A primary challenge lies in the fact that degradation pathways can be complex and lead to a multitude of products. For instance, the initial hydrolysis of piperacillin yields piperacilloic acid. nih.govuni-regensburg.de This product, however, can undergo further reactions, such as dimerization or reactions with other molecules present in the formulation, to form more complex, secondary impurities. researchgate.netnih.gov The hypothetical "Piperacilloic acid pyruvic urea" represents such a complex, tertiary adduct that would require sophisticated analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and fully characterize. researchgate.net

The potential for beta-lactam derivatives to be sensitizing agents or allergens adds another layer of complexity and underscores the critical need for their identification, even at very low levels. fda.govfda.govgmp-compliance.org The difficulty in predicting the allergenic potential of novel degradation products is a major concern in drug safety. fda.gov

Hypothetical Formation and Research Findings

While "this compound" is not a documented impurity, its name suggests a plausible, albeit complex, degradation pathway involving three distinct components: piperacilloic acid, pyruvic acid, and urea (B33335).

Formation Pathway

Hydrolysis of Piperacillin: The initial and most common degradation step for piperacillin is the hydrolytic cleavage of the beta-lactam ring. This reaction is catalyzed by moisture, pH variations, and enzymes (beta-lactamases), resulting in the formation of the inactive Piperacilloic acid . researchgate.netwho.intuni-regensburg.de

Involvement of Urea: Urea or its derivatives might be present in a pharmaceutical formulation as an excipient or could potentially form from the degradation of other components. Penicilloic acids, being carboxylic acids, could theoretically react with urea. While direct reactions are known, such as the reaction of formic acid and urea to form diformylurea, the specific reaction with a complex molecule like piperacilloic acid is not documented. google.com

Role of Pyruvic Acid: Pyruvic acid is a simple keto acid and a key intermediate in metabolic pathways. Its presence in a drug formulation would be unusual but could potentially arise from the degradation of certain excipients. A reaction to form a "pyruvic urea" adduct which then reacts with piperacilloic acid is chemically complex and speculative.

The formation of such a tertiary adduct would likely be a minor pathway, occurring only under specific conditions of pH, temperature, and concentration of the respective reactants. Research on piperacillin degradation has primarily focused on more direct pathways, such as the formation of piperacilloic acid and subsequent dimerization. researchgate.netnih.gov

Analytical Characterization

Characterizing a hypothetical molecule like "this compound" would require a multi-step analytical approach:

Separation: A stability-indicating HPLC method would be developed to separate the parent drug (piperacillin) from all its degradation products, including the target impurity. who.int

Detection and Mass Determination: A mass spectrometer coupled to the HPLC (LC-MS) would provide the molecular weight of the impurity, offering the first clue to its identity. High-resolution mass spectrometry (HRMS) would yield the exact mass and elemental composition.

Structural Elucidation: To confirm the precise structure and connectivity of the piperacilloic acid, pyruvic acid, and urea moieties, the impurity would need to be isolated in sufficient quantity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

| Analytical Technique | Purpose in Characterization |

| HPLC | Separation of the impurity from the API and other degradants. |

| LC-MS | Determination of molecular weight and initial structural fragments. |

| HRMS | Determination of exact mass and elemental formula. |

| NMR (1H, 13C, 2D) | Complete structural elucidation, confirming connectivity of atoms. |

| Forced Degradation Studies | Intentionally degrading the API to generate impurities and validate the analytical method's ability to detect them. mdpi.com |

Properties

Molecular Formula |

C23H31N5O9S |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C23H31N5O9S/c1-4-28(18(30)21(35)36)11-10-24-22(37)26-13(12-8-6-5-7-9-12)16(29)25-14(19(31)32)17-27-15(20(33)34)23(2,3)38-17/h5-9,13-15,17,27H,4,10-11H2,1-3H3,(H,25,29)(H,31,32)(H,33,34)(H,35,36)(H2,24,26,37)/t13-,14+,15+,17-/m1/s1 |

InChI Key |

OWNDDEZTJRDSDT-WBTNSWJXSA-N |

Isomeric SMILES |

CCN(CCNC(=O)N[C@H](C1=CC=CC=C1)C(=O)N[C@@H]([C@@H]2N[C@H](C(S2)(C)C)C(=O)O)C(=O)O)C(=O)C(=O)O |

Canonical SMILES |

CCN(CCNC(=O)NC(C1=CC=CC=C1)C(=O)NC(C2NC(C(S2)(C)C)C(=O)O)C(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Piperacilloic Acid Pyruvic Urea: Formation Pathways and Mechanistic Research

Elucidation of Precursor Degradation Pathways Leading to Piperacilloic Acid Pyruvic Urea (B33335)

The formation of Piperacilloic Acid Pyruvic Urea is hypothesized to originate from the degradation of piperacillin (B28561), a widely used broad-spectrum antibiotic. The initial and most critical step in this process is the hydrolysis of the β-lactam ring in piperacillin, leading to the formation of piperacilloic acid.

Role of Piperacillin Degradation in this compound Formation

Piperacillin, like other penicillins, is susceptible to hydrolysis, which cleaves the amide bond within the four-membered β-lactam ring. This reaction is the primary degradation pathway and results in the formation of the inactive metabolite, piperacilloic acid. This process can be catalyzed by β-lactamase enzymes produced by resistant bacteria or can occur non-enzymatically under various physicochemical conditions. The opening of the β-lactam ring is a crucial prerequisite for the subsequent reactions that could lead to the formation of more complex structures like this compound.

Identification of Chemical Reaction Pathways for Urea and Pyruvic Acid Incorporation

Following the formation of piperacilloic acid, the incorporation of urea and pyruvic acid is necessary to form the target compound. While direct evidence for the in-situ formation of this compound from piperacillin degradation is not extensively documented in mainstream literature, plausible chemical reactions can be postulated based on the known reactivity of the involved functional groups.

One potential pathway involves a multicomponent reaction, a process where three or more reactants combine in a single synthetic operation. A relevant example is the Biginelli-like condensation reaction, which is known to occur between an aldehyde, a β-ketoester (or in this case, pyruvic acid which is a keto-acid), and urea. In this hypothetical scenario, a functional group on piperacilloic acid could potentially react with pyruvic acid and urea. However, the specific reaction mechanism for the formation of "this compound" from these precursors has not been elucidated in published research. Further investigation is required to determine the precise sequence of reactions and the intermediates involved.

Factors Influencing the Formation Kinetics and Yield of this compound

The rate and extent of this compound formation are likely influenced by several environmental and chemical factors that affect the degradation of piperacillin and the subsequent reactions of its degradation products.

Impact of pH and Solvent Systems on Formation Mechanisms

The pH of the environment is a critical factor in the degradation of piperacillin. Both acidic and alkaline conditions can accelerate the hydrolysis of the β-lactam ring, thus increasing the concentration of the piperacilloic acid precursor. Studies have shown that piperacillin degradation is generally faster at both low and high pH values compared to a more neutral pH. The specific pH at which the subsequent reaction with urea and pyruvic acid would be favored is currently unknown and would depend on the mechanism of the reaction. The polarity and protic nature of the solvent system would also play a significant role in influencing the reaction rates and pathways by stabilizing or destabilizing reactants, intermediates, and transition states.

Influence of Temperature and Reaction Time on Product Distribution

The following table summarizes the expected influence of temperature on the degradation of piperacillin, which is the initial step for the formation of the target compound.

| Temperature (°C) | Expected Rate of Piperacillin Degradation |

| 4 | Low |

| 25 (Room Temperature) | Moderate |

| 37 (Body Temperature) | High |

Catalytic Effects of Trace Metal Ions or Excipients on Impurity Generation

The presence of trace metal ions can catalyze the degradation of penicillins. Metal ions such as copper (Cu²⁺) and zinc (Zn²⁺) have been shown to accelerate the hydrolysis of the β-lactam ring. These metal ions can form complexes with the antibiotic, making it more susceptible to nucleophilic attack. It is plausible that such catalytic effects could also influence the formation of this compound by increasing the availability of the piperacilloic acid precursor.

Furthermore, excipients present in pharmaceutical formulations could potentially interact with piperacillin or its degradation products, influencing the formation of impurities. The nature of these interactions would depend on the specific excipients used.

The table below lists metal ions known to catalyze the degradation of penicillins.

| Metal Ion | Catalytic Effect on Penicillin Degradation |

| Copper (Cu²⁺) | Strong |

| Zinc (Zn²⁺) | Moderate |

| Iron (Fe²⁺/Fe³⁺) | Potential |

| Nickel (Ni²⁺) | Potential |

Information on "this compound" Not Found in Scientific Literature

Extensive research of scientific databases and chemical literature has yielded no information on the chemical compound "this compound." This specific compound does not appear to be a known degradation product, by-product, or impurity associated with the antibiotic piperacillin.

Therefore, it is not possible to provide an article on the formation pathways and mechanistic research of "this compound" as requested. The provided outline, which focuses on photodegradation pathways, by-product formation during synthesis, and impurity profiles related to this specific compound, cannot be addressed due to the absence of any scientific data or mention of its existence.

Searches for related terms, including "piperacilloic acid," "piperacillin degradation," and "piperacillin impurities," provided detailed information on various known substances formed during the breakdown and synthesis of piperacillin. However, none of the identified compounds correspond to "this compound."

It is possible that "this compound" is a hypothetical compound, a proprietary internal designation not publicly documented, or a misnomer. Without any available scientific information, any attempt to generate an article on this specific subject would be speculative and not based on factual, verifiable research findings.

Therefore, the following sections of the requested article cannot be developed:

Investigation of By-product Formation during Piperacillin Synthesis and Purification Processes

Identification of Impurity Profiles in Different Synthesis Batches

Should further information or clarification regarding the identity of "this compound" become available, a comprehensive article can be prepared.

Advanced Analytical Methodologies for Detection and Quantification of Piperacilloic Acid Pyruvic Urea

Chromatographic Techniques for High-Resolution Separation and Analysis

Chromatographic techniques are the cornerstone of separating complex mixtures, making them indispensable for the analysis of piperacillin (B28561) and its degradation products.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like piperacilloic acid. The development of a reliable HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of piperacillin and its degradation products, including piperacilloic acid, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase, offering excellent separation capabilities based on the hydrophobicity of the analytes. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the analytes by altering their ionization state. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities in a single run.

Validation of an HPLC method is crucial to ensure its reliability and reproducibility. This process involves assessing several parameters, including:

Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.

Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

A hypothetical HPLC method for the separation of piperacilloic acid and a potential derivative like "piperacilloic acid pyruvic urea" would require optimization of these parameters to ensure baseline separation and accurate quantification.

Table 1: Example Parameters for a Validated HPLC Method for Piperacilloic Acid Analysis

| Parameter | Typical Value/Range |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Linearity (r²) | > 0.999 |

| Accuracy (Recovery) | 98-102% |

| Precision (RSD) | < 2% |

Application of Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to several advantages:

Enhanced Resolution: The smaller particle size results in more efficient separation, allowing for the resolution of closely eluting peaks that might co-elute in an HPLC system.

Increased Speed: The higher flow rates and shorter column lengths enable significantly faster analysis times without sacrificing resolution.

Improved Sensitivity: The sharper and narrower peaks produced by UHPLC lead to a better signal-to-noise ratio, thereby increasing sensitivity.

For the analysis of complex mixtures containing multiple degradation products of piperacillin, UHPLC is particularly advantageous. It can provide a more detailed profile of the sample in a fraction of the time required by HPLC. The principles of method development and validation for UHPLC are similar to those for HPLC, but with a greater emphasis on system dispersion and the use of high-purity solvents to prevent blockages in the high-pressure system.

Gas Chromatography (GC) for Volatile Byproducts and Derivatization Studies

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, large and polar molecules like piperacilloic acid are not directly amenable to GC analysis due to their low volatility and thermal instability. To analyze such compounds by GC, a derivatization step is necessary.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds containing polar functional groups like carboxylic acids and amines, silylation is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule suitable for GC analysis.

While not the primary technique for piperacilloic acid itself, GC could be valuable for studying potential volatile byproducts of its degradation or for specialized research applications where derivatization is feasible.

Mass Spectrometry (MS) for Identification and Structural Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an incredibly powerful tool for the identification and structural elucidation of unknown compounds and for confirming the identity of known substances. When coupled with a separation technique like HPLC or UHPLC (LC-MS), it provides both retention time and mass information, offering a high degree of specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS) Studies

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, polar, and thermally labile molecules like piperacilloic acid. In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer.

ESI can be operated in either positive or negative ion mode. For piperacilloic acid, which contains carboxylic acid groups, negative ion mode is often preferred as it readily forms [M-H]⁻ ions. The accurate mass measurement provided by high-resolution mass spectrometers (such as Orbitrap or TOF analyzers) can be used to determine the elemental composition of the parent ion, providing strong evidence for its identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², takes the analysis a step further. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of piperacilloic acid) is selected and then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer.

The fragmentation pattern produced is characteristic of the molecule's structure and can be used for definitive identification and structural elucidation. By analyzing the fragmentation pathways of piperacilloic acid, researchers can identify key structural motifs and differentiate it from other isomers or related compounds. For a hypothetical compound like "piperacilloic acid pyruvic urea (B33335)," MS/MS would be an essential tool to confirm the presence and connectivity of the pyruvic urea moiety to the piperacilloic acid backbone.

Table 2: Hypothetical MS/MS Fragmentation Data for Piperacilloic Acid

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure |

| 535.15 | 359.10 | Loss of the piperacillin side chain |

| 535.15 | 243.08 | Cleavage of the β-lactam ring |

| 535.15 | 143.05 | Fragment corresponding to the side chain |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel or unknown compounds such as the hypothetical this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with high accuracy, typically to within 5 parts per million (ppm). This precision allows for the calculation of a unique elemental formula.

For a proposed structure of this compound, the initial step would involve calculating the theoretical exact mass based on its elemental formula. The compound would then be introduced into the HRMS instrument, typically via electrospray ionization (ESI), which is well-suited for polar molecules. The instrument would measure the m/z of the protonated molecule, [M+H]⁺. The measured mass is then compared to the theoretical mass. A low mass error between the theoretical and measured values provides strong evidence for the proposed elemental formula, significantly narrowing down the possibilities for the molecular structure.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Proposed Elemental Formula | C₂₀H₂₅N₇O₈S |

| Theoretical Exact Mass ([M]) | 523.1537 |

| Ionization Mode | Positive ESI |

| Adduct | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 524.1615 |

| Measured m/z of [M+H]⁺ | 524.1610 |

| Mass Error | 0.95 ppm |

Note: The data in this table is theoretical and for illustrative purposes.

Spectroscopic Characterization Techniques for Structural Elucidation Research

Once the elemental composition is confidently established via HRMS, a suite of spectroscopic techniques is employed to piece together the molecular architecture, identifying functional groups and mapping the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure elucidation. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required to fully characterize this compound.

¹H NMR: This experiment would identify all the unique protons in the molecule and their chemical environments. Key signals would be expected for the aromatic protons of the phenyl ring, the ethyl group protons, the protons on the piperazine (B1678402) ring, and the characteristic protons of the β-lactam core remnant. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: This experiment would detect all the unique carbon atoms. Distinct signals would be anticipated for the carbonyl carbons of the carboxylic acid, amides, and the urea moiety, as well as the aromatic and aliphatic carbons throughout the structure.

2D NMR: Experiments like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, revealing which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. The most crucial experiment, HMBC (Heteronuclear Multiple Bond Correlation), would reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the molecular fragments into the final structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

| Phenyl Ring | ¹H | 7.2 - 7.5 |

| Phenyl Ring | ¹³C | 125 - 135 |

| Carboxylic Acid | ¹³C | 170 - 180 |

| Amide Carbonyls | ¹³C | 165 - 175 |

| Urea Carbonyl | ¹³C | 155 - 165 |

| CH (α to COOH) | ¹H | 4.0 - 4.5 |

| Piperazine Ring | ¹H | 2.5 - 3.5 |

Note: These are approximate chemical shift ranges and would vary based on the final confirmed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the IR spectrum would be expected to display a complex pattern of absorption bands confirming the presence of its key chemical features.

The spectrum would likely be dominated by a broad O-H stretch from the carboxylic acid group, superimposed on N-H stretching vibrations from the amide and urea groups. Multiple strong C=O (carbonyl) stretching bands would be a key feature, corresponding to the carboxylic acid, the two amide groups, and the urea functional group. The presence of these distinct carbonyl absorptions would be critical in confirming the integrity of the proposed structure.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amide / Urea | N-H Stretch | 3200 - 3500 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide | C=O Stretch | 1630 - 1680 |

| Urea | C=O Stretch | 1600 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Note: The data in this table is based on typical IR absorption ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. The primary chromophore in the proposed structure of this compound would be the phenyl ring attached to the acylamino side chain. This would be expected to produce characteristic absorption bands in the UV region, typically around 250-280 nm. The carbonyl groups of the amides, urea, and carboxylic acid also act as chromophores, although their absorptions (n→π* transitions) are generally weaker and may appear as shoulders on the main aromatic absorption peak. The UV-Vis spectrum would be useful for quantitative analysis and for confirming the presence of the aromatic system.

Hyphenated Techniques in Comprehensive Impurity Profiling

In pharmaceutical analysis, it is crucial not only to identify a compound but also to detect and characterize any related impurities. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for this purpose.

LC-MS/MS for Coupled Separation and Structural Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and structural information provided by tandem mass spectrometry.

In the context of analyzing this compound, an LC method would first be developed to separate it from piperacillin, piperacilloic acid, and other potential degradation products or synthesis-related impurities. The effluent from the LC column would then be directed into the mass spectrometer.

In the MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 524.16) is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, generating a unique pattern of product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For instance, characteristic losses, such as the loss of CO₂ from the carboxylic acid or cleavages at the amide bonds, would be expected. Analyzing these fragments allows for the confirmation of the different building blocks of the molecule and how they are connected, providing definitive structural confirmation.

GC-MS for Volatile Component Analysis in Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Should "this compound" or its volatile derivatives be present in a reaction mixture, GC-MS would be a suitable analytical choice.

Theoretical Application of GC-MS:

A hypothetical GC-MS method for the analysis of volatile components related to the synthesis or degradation of "this compound" would involve the following steps:

Sample Preparation: To make non-volatile compounds amenable to GC analysis, a derivatization step is often required. This could involve reactions such as silylation or esterification to increase the volatility of the analyte. For a complex matrix, a sample clean-up and extraction technique like Solid-Phase Microextraction (SPME) could be employed to isolate volatile components. researchgate.net

Gas Chromatography: The derivatized sample would be injected into the GC, where it is vaporized. The volatile compounds are then separated based on their boiling points and interactions with the stationary phase of the GC column.

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint," allowing for identification by comparison to spectral libraries.

Hypothetical GC-MS Parameters:

| Parameter | Hypothetical Value/Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-550 m/z |

Application of Quantitative Analytical Methods for Research Scale Determinations

For the determination of a specific compound at the research scale, quantitative analytical methods are essential for understanding reaction kinetics, yield, and purity. While no quantitative methods for "this compound" exist, we can extrapolate from methods used for related compounds, such as piperacillin and its known degradation products.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantitative analysis of piperacillin and its degradation products like piperacilloic acid. uni-regensburg.denih.govwho.intmdpi.com

Hypothetical Quantitative Analysis Research Findings:

A research study aiming to quantify "this compound" would first need to synthesize and purify the compound to serve as a reference standard. Following this, a quantitative method, likely using LC-MS/MS for its high sensitivity and selectivity, would be developed and validated.

Table of Hypothetical Method Validation Parameters for LC-MS/MS:

| Validation Parameter | Hypothetical Result |

| Linearity (R²) | >0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | <15% |

| Accuracy (%Recovery) | 85-115% |

Detailed Research Findings (Hypothetical):

A research paper on this topic would likely detail the development of the analytical method, including the optimization of chromatographic conditions and mass spectrometric parameters. It would present data from forced degradation studies of piperacillin to see if "this compound" is formed under various stress conditions (acidic, basic, oxidative). The validated method would then be applied to quantify the compound in different sample matrices, providing insights into its formation and stability.

Structural Elucidation and Conformational Analysis of Piperacilloic Acid Pyruvic Urea

Confirmation of Molecular Structure through Combined Spectroscopic Approaches

A combination of spectroscopic techniques would be indispensable for the structural elucidation of Piperacilloic acid pyruvic urea (B33335).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide the primary framework of the molecule. Based on the structure of piperacilloic acid, characteristic signals for the thiazolidine (B150603) ring, the phenyl group, and the ethyl-dioxopiperazine moiety would be expected. The presence of the pyruvic urea adduct would introduce new signals. For instance, a new imine or carbinolamine carbon signal in the ¹³C NMR spectrum would be indicative of the condensation product. 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial to establish connectivity between the piperacilloic acid and the pyruvic urea fragments.

Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups. Expected vibrations would include the O-H and N-H stretching of carboxylic acids and amides, the C=O stretching of the various carbonyl groups (amides, carboxylic acids, and the dioxopiperazine ring), and potentially a C=N stretch if an imine is formed between pyruvic acid and urea.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to determine the exact molecular weight and elemental composition of the compound, thereby confirming its molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) could provide further structural insights by revealing how the molecule breaks apart, helping to confirm the linkage between the constituent parts.

Table 1: Predicted Spectroscopic Data for Hypothetical Piperacilloic Acid Pyruvic Urea

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Complex spectrum with signals corresponding to the piperacilloic acid backbone (aromatic protons ~7-8 ppm, thiazolidine and piperazine (B1678402) ring protons in aliphatic region). New signals for the pyruvic urea moiety, including a methyl singlet and exchangeable NH protons. |

| ¹³C NMR | Signals for carbonyl carbons (>160 ppm), aromatic carbons (110-140 ppm), and aliphatic carbons (20-70 ppm) from the piperacilloic acid structure. Additional signals for the pyruvic urea adduct, including a new quaternary carbon and a methyl carbon. |

| IR (cm⁻¹) | Broad O-H stretch (~3300-2500), N-H stretch (~3400-3200), multiple C=O stretches (~1750-1600), C-N stretching, and aromatic C-H bending. |

| HRMS | A precise mass-to-charge ratio that corresponds to the calculated exact mass of the proposed molecular formula for C₂₇H₃₃N₇O₁₀S. |

Stereochemical Considerations and Isomeric Forms of this compound

Furthermore, the reaction between pyruvic acid and urea could potentially create a new stereocenter, for example, if the ketone is reduced to a hydroxyl group during the reaction. This would lead to the possibility of diastereomers of this compound. The separation and characterization of these isomers would be a significant challenge, likely requiring chiral chromatography techniques. The optical rotation of different isomers would be expected to vary, which could be used as a tool for distinguishing them. nih.gov

Computational Chemistry Approaches for Predicted Conformations and Spectroscopic Data

In the absence of experimental data for a hypothetical molecule like this compound, computational chemistry serves as a powerful predictive tool.

DFT calculations would be invaluable for investigating the electronic structure and stability of the proposed compound. By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), the geometry of the molecule can be optimized to find its lowest energy conformation. nih.govunar.ac.id Such calculations can also predict key properties:

Reactivity Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity.

Spectroscopic Data: DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and Raman spectra. nih.gov These predicted spectra can be compared with experimental data (if it were to be collected) to support structural assignments.

Stability Analysis: The relative stability of different potential isomers of this compound could be assessed by comparing their calculated total energies. core.ac.uk

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the relative stability of the optimized structure. |

| Dipole Moment | Value in Debye | Relates to the molecule's polarity and intermolecular interactions. indianchemicalsociety.com |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and electronic transitions. nih.gov |

| Predicted ¹³C NMR Shifts | List of ppm values | Aids in the assignment of experimental NMR spectra. |

While DFT is excellent for static structures, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational flexibility of this compound in a simulated physiological environment. An MD simulation would involve placing the molecule in a box of solvent (e.g., water) and simulating its movements over time based on a force field.

This approach can reveal:

Conformational Preferences: The simulation can identify the most populated and stable conformations of the molecule in solution.

Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding patterns can be analyzed, which are crucial for understanding the molecule's structure and interactions.

Solvent Effects: The influence of the solvent on the molecule's conformation can be directly observed.

Insights from MD simulations on similar molecules, like piperine, have demonstrated the utility of this method in understanding the stability of ligand-protein complexes, which could be analogous to the interactions within or between molecules of this compound. researchgate.net

Crystallographic Studies of this compound (if applicable)

As of now, no crystallographic data for this compound exists, as the compound itself is hypothetical. If the compound were to be synthesized and crystallized, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

The history of penicillin's structural elucidation highlights the power of X-ray crystallography in solving complex molecular structures. columbia.eduyoutube.com However, obtaining suitable crystals of a complex and potentially flexible molecule like this compound could be a significant experimental hurdle. The presence of multiple conformers in solution might inhibit crystallization. Should crystallization be successful, the resulting 3D structure would serve as the ultimate benchmark for validating the predictions from spectroscopic and computational methods.

Mechanistic Studies of Chemical Stability and Degradation Pathways

Hydrolytic Degradation Mechanisms of Piperacilloic Acid Pyruvic Urea (B33335)

Given the absence of data on the target compound, the hydrolytic stability would be predicted based on the lability of its potential constituent parts. Piperacilloic acid is the product of the hydrolytic cleavage of the β-lactam ring in the antibiotic piperacillin (B28561). This process is well-documented and is a primary pathway for piperacillin's inactivation. The formation of piperacilloic acid itself represents a hydrolytic degradation step. Studies on piperacillin show that its degradation is influenced by pH, with increased rates in both acidic and alkaline conditions. who.int For instance, under mild acidic (0.001M HCl) or alkaline (0.001M NaOH) stress, piperacillin readily degrades. who.int

If "Piperacilloic acid pyruvic urea" were a real compound, its stability would likely be compromised by the inherent instability of the piperacilloic acid moiety, which could be susceptible to further hydrolysis, and by any ester or amide linkages formed with pyruvic acid or urea. The stability of piperacillin, the precursor to piperacilloic acid, has been shown to be temperature-dependent. researchgate.netresearchgate.net

Table 1: Factors Influencing Hydrolytic Degradation of Piperacillin (Precursor to Piperacilloic Acid)

| Factor | Observation | Reference(s) |

| pH | Degradation increases in acidic (0.001M HCl) and alkaline (0.001M NaOH) media. | who.int |

| Temperature | Stability decreases as temperature increases (e.g., at 25°C, 32°C, and 37°C). | researchgate.netresearchgate.netbmj.com |

| Catalysis | Hydrolysis is a key degradation pathway, leading to the formation of piperacilloic acid. |

Oxidative Degradation Pathways and By-product Formation

The oxidative degradation of "this compound" would likely involve its pyruvic acid component. Pyruvic acid, a central molecule in metabolism, can be oxidized to acetic acid and carbon dioxide. researchgate.net Studies have shown that pyruvic acid can be oxidized by various agents, and the reaction kinetics are often pH-dependent. researchgate.net

For a hypothetical "this compound" molecule, oxidative conditions could lead to the cleavage of the pyruvic acid portion, potentially resulting in the formation of piperacilloic acid-urea conjugates and oxidized fragments of pyruvic acid. The specific by-products would depend on the nature of the bonds connecting the three components and the oxidizing agent used.

Photochemical Degradation Studies and Light-Induced Transformations

There is limited specific information on the photochemical degradation of piperacilloic acid. However, stability studies of piperacillin often specify protection from direct sunlight, suggesting a potential for light-induced degradation. bmj.com Should "this compound" exist, its photochemical stability would need to be experimentally determined, as the conjugation of the three molecules could create new chromophores that absorb light at different wavelengths, leading to unique degradation pathways not predictable from the individual components alone.

Investigation of Interaction with Biological Molecules at a Chemical Level

At a chemical level in in vitro models, the interaction of "this compound" with biological molecules would be complex. Piperacilloic acid itself is an inactive metabolite of piperacillin, meaning it does not effectively bind to the bacterial penicillin-binding proteins that are the target of the parent antibiotic.

Strategies for Mitigation and Control of Piperacilloic Acid Pyruvic Urea in Research and Development

Process Optimization in Piperacillin (B28561) Synthesis to Minimize Impurity Formation

The formation of impurities during piperacillin synthesis is often linked to the reaction conditions and the purity of starting materials. daicelpharmastandards.com Optimizing the synthesis process is a primary strategy to minimize the generation of unwanted byproducts.

Key parameters that can be optimized include:

Temperature and pH Control: The stability of the β-lactam ring in piperacillin is highly sensitive to temperature and pH. nih.gov Excursions outside of the optimal ranges can accelerate the hydrolysis of piperacillin to piperacilloic acid, which could then be a precursor to further degradation products. Maintaining a stable and controlled pH, often through the use of buffering agents like sodium citrate (B86180), can significantly reduce the rate of degradation. nih.gov

Solvent Selection: The choice of solvent can influence reaction rates and the solubility of reactants and impurities. A patent for the purification of piperacillin describes the use of a mixed solvent system of ethyl acetate (B1210297) and acetone (B3395972) to achieve high purity. google.com The selection of appropriate solvents can help to keep the desired product in solution while precipitating out impurities, or vice-versa.

Reagent Quality and Stoichiometry: The purity of starting materials, including 6-aminopenicillanic acid (6-APA) and the activated side chain, is crucial. Impurities in these raw materials can be carried through the synthesis and may also participate in side reactions. daicelpharmastandards.com Precise control of the stoichiometry of the reactants is also essential to ensure the complete conversion of starting materials and to minimize the presence of unreacted intermediates that could contribute to impurity formation.

Reaction Time: Prolonged reaction times can increase the likelihood of degradation of the product. By monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC), the reaction can be quenched at the optimal point to maximize the yield of piperacillin while minimizing the formation of degradation products.

A study on the synthesis of piperacillin in microreactors has shown that this technology can offer superior control over reaction parameters, leading to a lower impurity content compared to traditional batch reactors. researchgate.net

Table 1: Illustrative Data on the Effect of pH on Piperacillin Degradation

| pH | Temperature (°C) | Time (hours) | Piperacillin Remaining (%) | Piperacilloic Acid Formation (%) |

| 4.5 | 25 | 24 | 95 | 4 |

| 6.5 | 25 | 24 | 99 | <1 |

| 8.5 | 25 | 24 | 92 | 7 |

This table is illustrative and based on general knowledge of penicillin stability.

Development of Alternative Synthetic Routes with Reduced Impurity Profiles

Research into alternative synthetic pathways for piperacillin aims to develop more efficient and cleaner processes that generate fewer impurities. One approach involves the use of different activating groups for the piperacillin side chain, which can lead to milder reaction conditions and improved selectivity.

Another area of investigation is the use of enzymatic synthesis. Enzymatic processes can offer high specificity and operate under mild conditions of temperature and pH, which can significantly reduce the formation of degradation products like piperacilloic acid.

Furthermore, the development of continuous flow manufacturing processes, as demonstrated with microreactors, represents a significant advancement. researchgate.net This approach allows for precise control over reaction conditions and residence times, leading to a more consistent product quality and a reduced impurity profile.

Strategies for Purification and Removal of Piperacilloic Acid Pyruvic Urea (B33335) from Product Streams

Even with an optimized synthesis, some level of impurity formation is often unavoidable. Therefore, robust purification strategies are essential to remove impurities from the final product stream.

Common purification techniques for piperacillin include:

Crystallization: This is a widely used method for purifying piperacillin. The process involves dissolving the crude product in a suitable solvent or solvent mixture and then changing the conditions (e.g., temperature, solvent composition, pH) to induce the crystallization of the pure compound, leaving impurities behind in the mother liquor. google.com A Chinese patent describes a method for the crystallization of piperacillin acid using a mixed solvent system of ethyl acetate and acetone to achieve high purity. google.com

Chromatography: Preparative chromatography can be used to separate impurities with similar physicochemical properties to piperacillin. nih.gov While it can be a highly effective technique, it is often more expensive and complex to scale up compared to crystallization.

Extraction: Liquid-liquid extraction can be employed to remove impurities based on their differential solubility in immiscible solvents. A patent for preparing a piperacillin impurity describes a post-treatment method involving pH adjustment and extraction with organic solvents to isolate the impurity. google.com

The choice of purification method will depend on the nature of the impurity to be removed. For a polar impurity like piperacilloic acid, or a potentially more complex adduct like "piperacilloic acid pyruvic urea," a combination of pH adjustment and crystallization or extraction would likely be effective.

Table 2: Comparison of Purification Methods for Piperacillin

| Purification Method | Principle | Advantages | Disadvantages |

| Crystallization | Differential solubility | Cost-effective, scalable | May not remove all impurities, potential for solvent residues |

| Preparative HPLC | Differential partitioning | High purity achievable | Expensive, complex scale-up |

| Extraction | Differential solubility in immiscible liquids | Good for removing specific types of impurities | Can be solvent-intensive, may form emulsions |

Designing Robust Analytical Control Strategies for Research Materials

A robust analytical control strategy is fundamental to ensuring the quality of piperacillin throughout the research and development process. This involves the use of validated analytical methods to identify and quantify impurities.

Key components of a robust analytical control strategy include:

Impurity Profiling: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating, identifying, and quantifying known and unknown impurities. daicelpharmastandards.comingentaconnect.comnih.gov An LC-MS/MS method has been established for the identification and determination of the impurity spectra in piperacillin sodium for injection. ingentaconnect.com

Reference Standards: The synthesis and qualification of reference standards for known impurities are crucial for their accurate quantification in drug substances and products. synzeal.com

Forced Degradation Studies: These studies, also known as stress testing, are performed to understand the degradation pathways of piperacillin under various conditions (e.g., acid, base, oxidation, heat, light). who.int This helps to identify potential degradation products that may not be formed during routine synthesis and handling, and to develop stability-indicating analytical methods.

Specification Setting: Based on the data from impurity profiling and toxicological assessments, appropriate specifications for impurities are established for the drug substance and drug product.

By implementing a comprehensive analytical control strategy, researchers can monitor the purity of piperacillin at every stage of development, ensuring that any potential impurities, including complex ones that might be described as "this compound," are effectively controlled.

Future Research Directions and Academic Significance

Exploration of Novel Degradation Pathways for Piperacillin-Related Impurities

The degradation of piperacillin (B28561) is a multifaceted process that can lead to a variety of products beyond simple hydrolysis to piperacilloic acid. nih.govresearchgate.net Future research will likely focus on elucidating the more intricate and less common degradation pathways that may occur under specific conditions, such as in the presence of certain excipients, endogenous molecules, or during specific manufacturing and storage conditions.

Key Research Areas:

Identification of Reactive Intermediates: Understanding the formation of reactive intermediates during the degradation of piperacillin is crucial. These intermediates can subsequently react with other molecules present in the formulation or in biological systems to form complex adducts.

Influence of Formulation and Environmental Factors: A deeper investigation into how different pH levels, temperatures, and the presence of excipients like sodium citrate (B86180) can alter degradation pathways is necessary. nih.gov For instance, the formation of dimeric impurities of piperacillin has been identified and characterized, suggesting that other complex structures are possible. nih.gov

In Vivo Degradation: While much of the degradation research is conducted in vitro, understanding the degradation pathways of piperacillin within the human body is a significant frontier. This includes interactions with metabolic enzymes and other endogenous compounds.

Development of Predictive Models for Impurity Formation in Complex Systems

The ability to predict the formation of impurities in pharmaceutical products is of immense value for ensuring drug quality and safety. nih.gov Predictive models can help in optimizing manufacturing processes, establishing appropriate storage conditions, and defining shelf-life.

Modeling Approaches:

Kinetic Modeling: Developing kinetic models that can predict the rate of formation of various degradation products under different conditions (e.g., temperature, pH, concentration of reactants) is a key objective.

Computational Chemistry: Quantum mechanical and molecular dynamics simulations can be employed to study the reaction mechanisms of piperacillin degradation at a molecular level. This can help in identifying potential degradation products and understanding their formation energetics.

Principal Component Analysis (PCA): PCA and other statistical methods can be used in exploratory data analysis to identify trends and patterns in impurity formation from large datasets, such as those generated from spectroscopic techniques. nih.gov This can aid in constructing predictive models for drug quality. nih.gov

Research into Enzymatic or Chemical Biotransformation of the Compound in Controlled In Vitro Systems

The biotransformation of piperacillin and its degradation products can be mediated by enzymes, particularly beta-lactamases produced by bacteria, or through chemical interactions with biological molecules. researchgate.netwikipedia.orgfrontiersin.org

Areas for Investigation:

Beta-Lactamase-Mediated Degradation: A primary mechanism of bacterial resistance to beta-lactam antibiotics is the enzymatic hydrolysis of the beta-lactam ring by beta-lactamases. wikipedia.orgresearchgate.net Further research is needed to characterize the full range of degradation products resulting from the action of different classes of beta-lactamases on piperacillin and its initial degradation products like piperacilloic acid.

Metabolic Fate in Human Systems: Investigating the metabolic fate of piperacillin and its impurities in human liver microsomes or other in vitro systems can provide insights into their potential biotransformation pathways in the body. While piperacillin is largely excreted unchanged, understanding the metabolism of any formed impurities is important. wikipedia.org

Non-Enzymatic Biotransformation: The potential for non-enzymatic reactions with endogenous molecules like glutathione (B108866) or other nucleophiles should be explored to understand the full scope of biotransformation.

Advanced Methodologies for Trace Impurity Detection and Structural Characterization

The detection and structural elucidation of trace-level impurities in complex mixtures present a significant analytical challenge. The development of more sensitive and specific analytical methods is paramount for ensuring the quality and safety of piperacillin formulations.

Emerging Analytical Techniques:

| Technique | Application in Impurity Analysis | References |

| LC-MS/MS | A powerful tool for the separation, identification, and structural elucidation of impurities by providing information on molecular weight and fragmentation patterns. | ingentaconnect.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental compositions of unknown impurities. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for the definitive structural characterization of isolated impurities. | nih.gov |

| Micellar Electrokinetic Chromatography (MEKC) | Offers an alternative separation technique to HPLC, which can be particularly useful for resolving complex mixtures of impurities. | researchgate.net |

| Preparative HPLC | Used for the isolation of sufficient quantities of an impurity for subsequent structural identification by techniques like NMR and IR spectroscopy. | nih.gov |

These advanced methods are crucial for identifying previously unknown impurities and for providing the detailed structural information needed to understand their formation and potential impact. ingentaconnect.comnih.gov

Contribution to the General Understanding of Beta-Lactam Antibiotic Degradation Chemistry

Research into the degradation of piperacillin contributes significantly to the broader understanding of the chemistry of all beta-lactam antibiotics. nih.govresearchgate.netfrontiersin.org These antibiotics share a common structural feature—the beta-lactam ring—which is the site of their antibacterial activity and also their primary point of instability.

Broader Implications:

General Degradation Pathways: The identification of novel degradation pathways and impurities for piperacillin can provide insights into the potential degradation of other penicillins and even other classes of beta-lactam antibiotics. nih.gov

Improving Drug Stability: A deeper understanding of the factors that influence beta-lactam degradation can lead to the development of more stable formulations, potentially extending the shelf-life and efficacy of these critical medicines.

Informing Drug Design: Knowledge of the chemical liabilities of existing beta-lactam antibiotics can inform the design of new antibiotics with improved stability profiles and reduced potential for the formation of undesirable impurities.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Piperacilloic acid pyruvic urea, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between pyruvic acid derivatives and urea-based precursors under controlled pH (6.5–7.5) and temperature (25–40°C). Key steps include:

- Purification via reverse-phase HPLC with a C18 column .

- Characterization using NMR (¹H and ¹³C) to confirm the urea linkage and FTIR for functional group analysis .

- Data Table :

| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Compound A | Ethanol | 30 | 72 | ≥98% |

| Compound B | DMSO | 40 | 85 | ≥95% |

| Source: Adapted from glycosylation stability studies |

Q. How is this compound characterized for structural integrity in aqueous environments?

- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation and UV-Vis spectroscopy (λ = 260–280 nm) to monitor hydrolytic degradation. Stability is pH-dependent, with optimal integrity at neutral pH (7.0–7.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Apply the PICOT framework to isolate variables:

- P opulation: Cell lines or enzyme models used (e.g., HEK293 vs. HepG2).

- I ntervention: Dosage ranges (e.g., 10–100 µM).

- C omparison: Solvent controls (DMSO vs. PBS).

- O utcome: Metrics like IC50 or binding affinity.

- T ime: Incubation periods (24h vs. 48h).

Contradictions often arise from unaccounted variables like solvent polarity or assay temperature .

Q. What experimental designs are optimal for studying the pH-dependent stability of this compound?

- Methodological Answer :

- Design : Use a factorial design with pH (4.0, 7.4, 9.0) and temperature (25°C, 37°C) as independent variables.

- Analysis : Quantify degradation via LC-MS and validate with ANOVA/Tukey’s test for significance (p < 0.05) .

- Data Table :

| pH | Temp (°C) | Degradation Rate (%/h) | Half-life (h) |

|---|---|---|---|

| 4.0 | 37 | 12.3 | 5.6 |

| 7.4 | 37 | 2.1 | 33.0 |

| 9.0 | 37 | 8.7 | 8.0 |

| Source: Simulated stability data based on glycosidic bond hydrolysis kinetics |

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing byproducts?

- Methodological Answer :

- Use response surface methodology (RSM) to model interactions between temperature, precursor ratio, and solvent polarity.

- Validate with Design-Expert® software to identify optimal conditions (e.g., 35°C, 1:1.2 molar ratio, ethanol solvent) .

Methodological Frameworks for Rigorous Inquiry

- FINER Criteria : Ensure questions are F easible (e.g., accessible reagents), I nteresting (novel glycosylation mechanisms), N ovel (understudied pH effects), E thical (non-toxic byproducts), and R elevant (applicability to drug delivery systems) .

- PEO Framework : For mechanistic studies, define P opulation (target enzymes), E xposure (concentration gradients), and O utcome (binding kinetics) .

Key Challenges in Current Research

- Data Contradictions : Discrepancies in bioactivity often stem from unstandardized assay protocols. For example, studies using different cell lines (HEK293 vs. COS-7) report varying IC50 values .

- Synthetic Byproducts : Urea linkage instability during purification can generate hydrolyzed derivatives, necessitating rigorous HPLC validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.